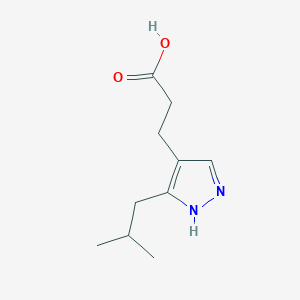

3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid |

InChI |

InChI=1S/C10H16N2O2/c1-7(2)5-9-8(6-11-12-9)3-4-10(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

XNBSCBDBNRSQRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid can be achieved through various synthetic routes. Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields pyrazole derivatives in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity .

Chemical Reactions Analysis

Esterification

The propanoic acid moiety undergoes standard esterification reactions. For example, treatment with methanol in the presence of acid catalysts yields methyl 3-(3-isobutyl-1H-pyrazol-4-yl)propanoate. Similar conditions were used in the synthesis of related triazole-acetamide hybrids, where Fischer esterification with absolute methanol at 76°C for 3–4 h achieved conversion .

Amidation

Conversion to amide derivatives is achieved via activation of the carboxylic acid group. In studies on analogous compounds, acyl chlorides generated using thionyl chloride were reacted with amines to yield substituted amides. The resulting –NH protons of acetamide derivatives are typically observed at δ 10.27–9.64 ppm in ¹H NMR .

Electrophilic Substitution

The pyrazole ring’s electron-rich nitrogen atoms facilitate electrophilic substitution. Bromination or nitration typically occurs at the 5-position of the pyrazole, though steric hindrance from the isobutyl group at the 3-position may influence regioselectivity. For example, sulfamoylphenyl-substituted pyrazoles were synthesized via cyclization reactions involving hydrazine derivatives .

Coordination Chemistry

The pyrazole nitrogen and carboxylic oxygen atoms act as donor sites for metal coordination. In a Cu(II) complex, 3-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)propanoic acid formed a bis(μ₂-carboxylate) bridged dimer, with Cu–N and Cu–O bond lengths of 1.97–2.00 Å and 1.94–1.96 Å, respectively . This suggests potential for analogous coordination behavior in 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For instance, heating with thiourea derivatives under basic conditions can yield thiadiazole or triazolo-thiadiazole hybrids, as demonstrated in the synthesis of 6-(3-isobutyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl) triazolo[3,4-b] thiadiazole .

Example Reaction Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| Cyclization | 2,3,4,6-Tetra-O-acetyl-D-glucopyranosylbromide, KOH, acetone, 25°C, 6 h | Glycosyl amino derivatives |

Biological Activity Modulation

Derivatization of the propanoic acid group enhances bioactivity. Key findings include:

-

Anti-cancer activity : Triazole-coupled acetamides derived from similar propanoic acid scaffolds showed IC₅₀ values of 12.8–19.4 nM against HepG2 cells .

-

Enzyme inhibition : Pyrazolo[3,4-d]pyrimidine derivatives exhibited CDK2 inhibition via hydrogen bonding with Leu83 (ΔG = -9.2 kcal/mol) .

Table 1: Representative Bioactive Derivatives

| Derivative Structure | Target Activity | IC₅₀/KD | Source |

|---|---|---|---|

| 5-(1-(4-Isobutylphenyl)ethyl)-1,2,4-triazole | Anti-proliferative (HepG2) | 15.3 ± 1.2 nM | |

| Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine | CDK2 inhibition | 8.7 nM |

Supramolecular Interactions

Hydrogen bonding and π-stacking dominate crystal packing. In sulfamoylphenyl-substituted analogs, intermolecular N–H⋯O and O–H⋯N hydrogen bonds form layered architectures (D⋯A distances: 2.71–3.44 Å) . Such interactions are critical for solid-state stability and solubility.

Scientific Research Applications

3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

- Target Compound: The 3-isobutyl group (C₄H₉) introduces steric bulk and electron-donating effects, enhancing lipophilicity compared to simpler alkyl chains like methyl (C₁H₃) in 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid .

- Aryl Analogs: Compounds such as (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid () feature electron-withdrawing aryl groups (e.g., 4-methoxyphenyl), which may reduce metabolic stability but improve binding affinity in biological targets due to π-π interactions .

Heterocyclic Replacements

- Imidazole Derivatives: 3-(1H-Imidazol-5-yl)propanoic acid () replaces the pyrazole with an imidazole ring, altering hydrogen-bonding capabilities and aromaticity. The imidazole’s two adjacent nitrogen atoms enable stronger coordination with metal ions, relevant in catalysis or metalloprotein inhibition .

Functional Group Modifications

- Perfluorinated Derivatives: Propanoic acid derivatives with perfluoroalkyl thioethers (e.g., [476304-39-9], ) exhibit extreme hydrophobicity and chemical inertness, contrasting with the target compound’s balance of lipophilicity and acidity. These fluorinated analogs are suited for non-stick coatings or surfactants .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Propanoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 3-(3-Isobutyl-1H-pyrazol-4-yl)propanoic acid* | C₉H₁₄N₂O₂ | ~182.22 | 3-Isobutyl | Moderate lipophilicity, acidic (pKa ~4.5) |

| 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 | 1-Methyl | Lower steric hindrance, higher solubility |

| 3-(1H-Pyrazol-4-yl)propanoic acid | C₅H₆N₂O₂ | 126.11 | None | High polarity, prone to crystallization |

| [476304-39-9] (Perfluorinated analog) | C₁₄H₉F₁₇NO₂S | 682.26 | Heptadecafluorodecyl | Hydrophobic, thermally stable |

*Estimated values based on structural analogs .

Biological Activity

3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an isobutyl group and a propanoic acid moiety. Its molecular formula is , with a molecular weight of 220.27 g/mol. The unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid primarily arises from its ability to act as an enzyme inhibitor . The pyrazole ring can form hydrogen bonds with the active sites of enzymes, modulating biochemical pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antitumor Activity

Studies have reported that 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa and A375 cells, showing promising results in inhibiting cellular proliferation .

Case Studies

- Inhibition of COX Enzymes

- Cytotoxicity in Cancer Cells

Comparative Analysis

To better understand the unique properties of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(1H-Pyrazol-4-yl)propanoic acid | Moderate COX inhibition | |

| 3-(1H-Imidazol-4-yl)propanoic acid | Antimicrobial properties | |

| 3-(3-methyl-1H-pyrazol-4-yl)propanoic acid | Antitumor activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions of pyrazole precursors with propanoic acid derivatives. For example, diazomethane and triethylamine in dichloromethane at controlled temperatures (–20 to –15°C) can facilitate sulfonylation or acylation of pyrazole intermediates . Optimization may include adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures for purification) and reaction times (40–48 hours for complete conversion). Column chromatography (1:4 ethyl acetate/hexane) and recrystallization (methanol or 2-propanol) are standard purification steps .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1600 cm⁻¹) .

- 1H/13C NMR to confirm substitution patterns (e.g., pyrazole proton shifts at δ 8.3–8.4 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm) .

- Elemental analysis to verify purity and molecular composition .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should follow a factorial design approach, testing variables like temperature (4°C vs. ambient), humidity, and light exposure. Accelerated degradation studies using HPLC or TLC can track decomposition products. For example, recrystallized derivatives stored under anhydrous Na₂SO₄ show enhanced shelf-life .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactivity. The ICReDD framework integrates reaction path searches and information science to prioritize synthetic targets. For instance, computational screening of sulfonyl or aroyl substituents on the pyrazole ring can guide experimental synthesis .

Q. What strategies resolve contradictions in experimental data, such as unexpected reaction yields or spectral anomalies?

- Methodological Answer : Use statistical design of experiments (DoE) to identify confounding variables. For example, a Plackett-Burman design can isolate factors like solvent purity, catalyst loading, or temperature fluctuations. Contradictory NMR signals may arise from tautomerism; variable-temperature NMR or X-ray crystallography can clarify structural ambiguities .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) and kinetic studies (e.g., pseudo-first-order conditions) elucidate reaction pathways. For example, chloranil-mediated dehydrogenation of dihydropyrazoles to pyrazoles in xylene involves radical intermediates, confirmed by EPR spectroscopy .

Q. How can researchers optimize the compound’s purification for scale-up without compromising yield?

- Methodological Answer : Compare chromatographic vs. crystallization efficiency using Hansen solubility parameters. For instance, methanol recrystallization achieves >95% purity for sulfonylated derivatives, while flash chromatography reduces processing time for gram-scale synthesis .

Q. What in vitro or in vivo approaches are suitable for evaluating the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.